

Comparative Analysis of 2-(Piperidin-4-yl)acetamide Derivatives Across Key Therapeutic Areas

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Compound of Interest

Compound Name: 2-(Piperidin-4-yl)acetamide

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A comprehensive review of experimental findings for researchers, scientists, and drug development professionals.

The **2-(piperidin-4-yl)acetamide** scaffold has emerged as a versatile pharmacophore, yielding derivatives with significant activity across a spectrum of therapeutic targets. This guide provides a comparative analysis of experimental findings for these compounds in key areas of research, including neuroprotection, anti-inflammatory, and cardiovascular applications. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Neuroprotection: Dual Leucine Zipper Kinase (DLK) Inhibition

Derivatives of **2-(piperidin-4-yl)acetamide** have been investigated as potent inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12), a key regulator of neuronal degeneration.^{[1][2]} The compound GNE-3511 stands out as a lead candidate in this class, demonstrating neuroprotective effects in various in vitro and in vivo models.

Comparative In Vitro Activity

Compound	Target	Assay	IC50 / Ki
GNE-3511	DLK	Kinase Inhibition Assay	Ki = 0.5 nM
GNE-3511	JNK1	Kinase Inhibition Assay	129 nM
GNE-3511	JNK2	Kinase Inhibition Assay	514 nM
GNE-3511	JNK3	Kinase Inhibition Assay	364 nM
GNE-3511	MLK1	Kinase Inhibition Assay	67.8 nM

Comparative In Vivo Efficacy: MPTP Model of Parkinson's Disease

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used paradigm to study Parkinson's disease, inducing selective destruction of dopaminergic neurons in the substantia nigra.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Treatment	Dose	Route of Administration	Key Findings
GNE-3511	Not explicitly stated in provided abstracts, but dose-dependent activity was observed. [1] [2]	Oral	Demonstrated dose-dependent neuroprotection. [1] [2]
Vehicle	-	Oral	Control group, showing significant loss of dopaminergic neurons.

Experimental Protocols

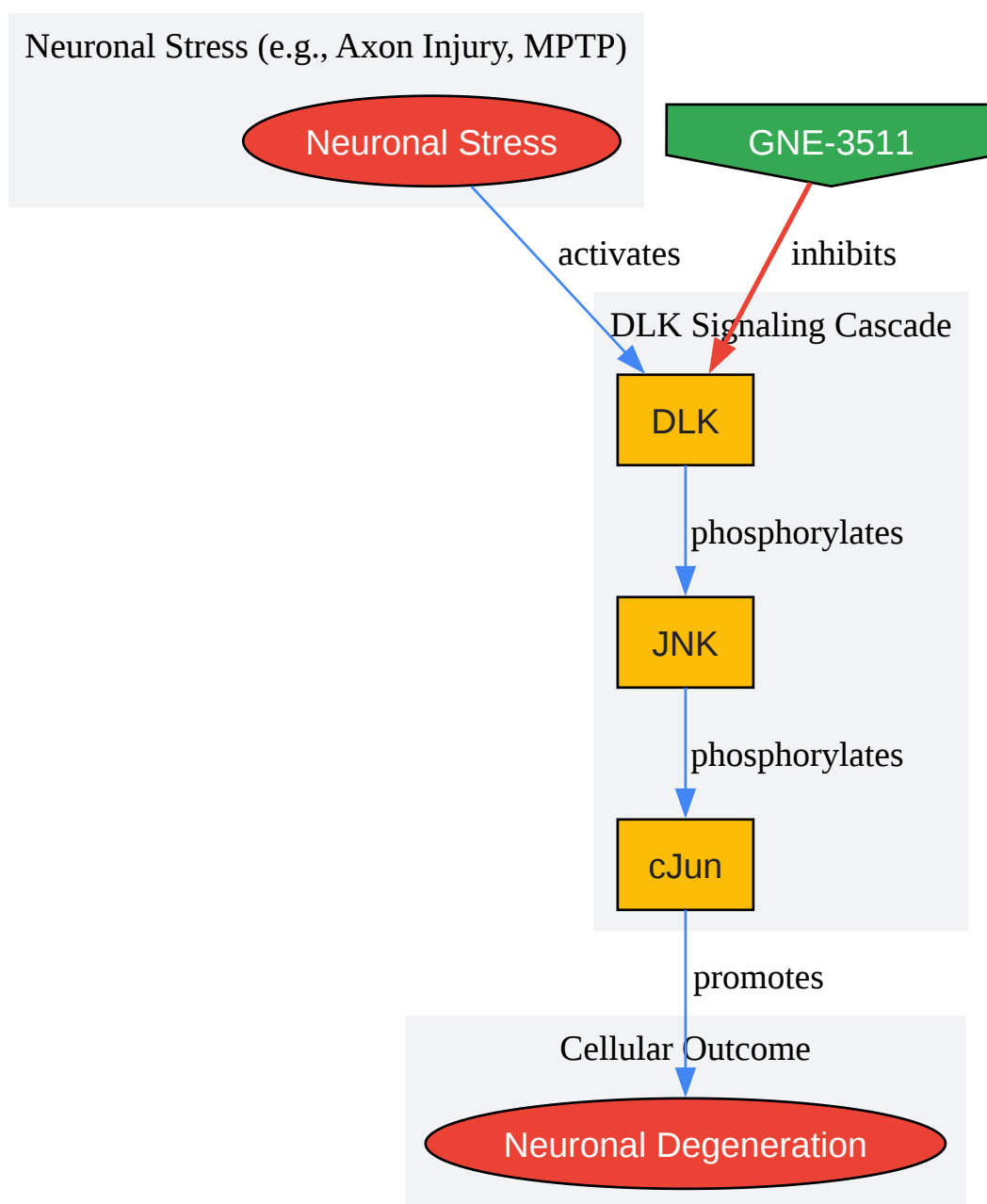
DLK Kinase Inhibition Assay (Biochemical Assay)

A typical kinase inhibition assay involves the use of recombinant DLK enzyme, a substrate peptide, and ATP. The ability of the test compound to inhibit the phosphorylation of the substrate is measured, often through the detection of a fluorescent or radioactive signal.

MPTP-Induced Mouse Model of Parkinson's Disease

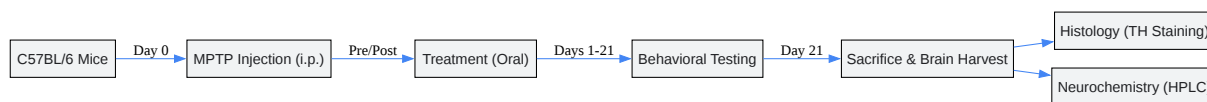
- **Animals:** Male C57BL/6 mice are commonly used due to their susceptibility to MPTP.[\[6\]](#)
- **Induction:** MPTP is administered via intraperitoneal (i.p.) injection. A common regimen involves multiple injections over a single day (e.g., 4 injections of 15-20 mg/kg, 2 hours apart).[\[3\]](#)
- **Treatment:** The test compound (e.g., GNE-3511) or vehicle is administered orally prior to and/or following MPTP induction.
- **Endpoint Analysis:** After a set period (e.g., 7-21 days), brains are harvested for analysis. Key endpoints include:
 - Quantification of dopaminergic neurons in the substantia nigra pars compacta (SNpc) via tyrosine hydroxylase (TH) immunohistochemistry.
 - Measurement of dopamine and its metabolites (DOPAC, HVA) in the striatum using high-performance liquid chromatography (HPLC).[\[3\]](#)

Signaling Pathway and Experimental Workflow



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Caption: DLK signaling pathway in neuronal degeneration and the inhibitory action of GNE-3511.



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Caption: Experimental workflow for the MPTP mouse model of Parkinson's disease.

Anti-Inflammatory Activity: Diverse Mechanisms

The **2-(piperidin-4-yl)acetamide** scaffold has also yielded compounds with potent anti-inflammatory properties through various mechanisms, including inhibition of soluble epoxide hydrolase (sEH) and modulation of inflammatory signaling pathways.

Soluble Epoxide Hydrolase (sEH) Inhibition

A series of **2-(piperidin-4-yl)acetamides** have been identified as potent inhibitors of sEH, an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). By inhibiting sEH, these compounds increase the levels of EETs, thereby reducing inflammation.

Comparative In Vitro sEH Inhibitory Activity

Compound	Target	IC50 (Human sEH)	IC50 (Murine sEH)
2-(Piperidin-4-yl)acetamide Derivative (benzohomoadamantane-based)	sEH	Low nM range	Low nM range
TPPU (1-(trifluoromethoxyphenyl)-3-(1-propionylpiperidin-4-yl) urea)	sEH	Potent inhibitor (Ki values reported in the low nM range)[8]	Potent inhibitor

Experimental Protocol: sEH Inhibition Assay

This assay typically uses recombinant human or murine sEH and a fluorogenic substrate. The enzymatic activity is measured by the increase in fluorescence over time. The IC50 value is determined by measuring the concentration of the test compound required to inhibit 50% of the enzyme activity.

Inhibition of Pro-inflammatory Mediators

Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have demonstrated significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF- α) in lipopolysaccharide (LPS)-stimulated macrophages.[\[9\]](#)[\[10\]](#)

Comparative In Vitro Anti-Inflammatory Activity

Compound	Cell Line	Target	IC50
Compound 6e (2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative)	RAW 264.7 Macrophages	NO Production	0.86 μ M [9] [10]
Compound 6e	RAW 264.7 Macrophages	TNF- α Production	1.87 μ M [9] [10]
Ibuprofen	RAW 264.7 Macrophages	NO Production	-
Ibuprofen	RAW 264.7 Macrophages	TNF- α Production	-

Comparative In Vivo Efficacy: Xylene-Induced Ear Edema in Mice

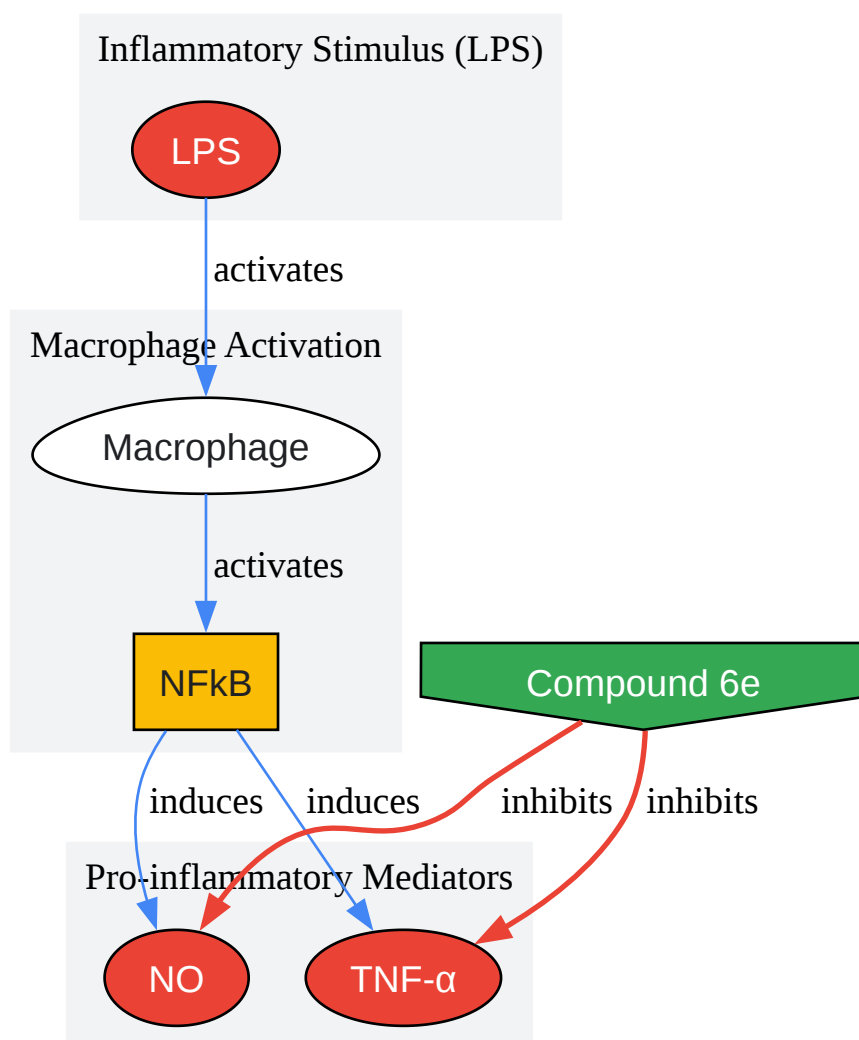
This model is used to assess acute anti-inflammatory activity.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Treatment	Dose (mg/kg)	Route of Administration	Inhibition of Edema (%)
Compound 6e	50	Oral	More potent than Ibuprofen[9][10]
Ibuprofen	100	Oral	Standard reference
Vehicle	-	Oral	Control group

Experimental Protocol: Xylene-Induced Ear Edema

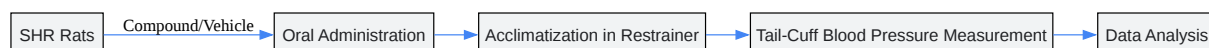
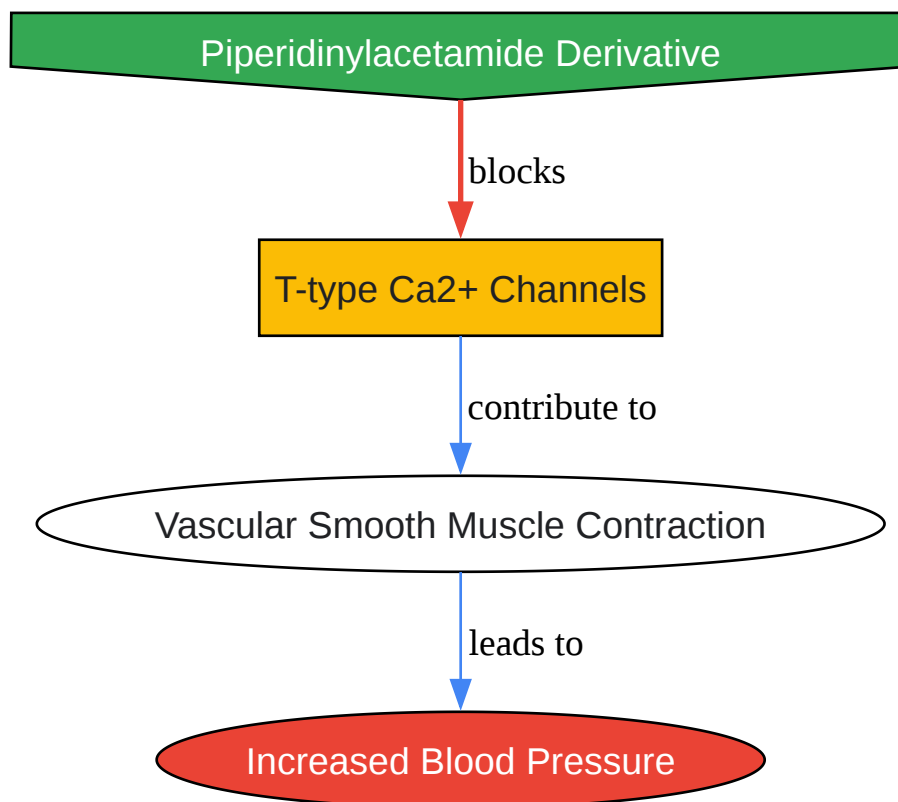
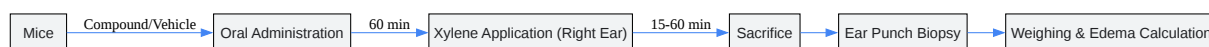
- Animals: Male ICR or Kunming mice are typically used.
- Procedure:
 - Administer the test compound or vehicle orally.
 - After a set time (e.g., 60 minutes), apply a fixed volume of xylene to the anterior and posterior surfaces of the right ear to induce inflammation. The left ear serves as a control. [11]
 - After a specific period (e.g., 15-60 minutes), sacrifice the animals and remove a circular section from both ears using a biopsy punch.
 - The weight of the ear punches is measured, and the difference in weight between the right and left ear punches is calculated as the edema value.[12]
 - The percentage inhibition of edema is calculated relative to the vehicle-treated control group.

Signaling Pathway and Experimental Workflow



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Caption: Inhibition of pro-inflammatory mediators by a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative.



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